FT895

HDAC11 Isoform selectivity Chemical probe

FT895 (N-Hydroxy-1,1-dimethyl-2-(5-(trifluoromethyl)pyrazin-2-yl)isoindoline-4-carboxamide) delivers >1000-fold HDAC11 selectivity over all other isoforms. Essential for attributing biological effects specifically to HDAC11 without pan-inhibitor confounding. Validated for in vivo efficacy (5 mg/kg i.p.) in UUO renal fibrosis and in vitro metabolic profiling via Seahorse. Confirm your HDAC11 target deconvolution with unparalleled specificity.

Molecular Formula C16H15F3N4O2
Molecular Weight 352.31 g/mol
Cat. No. B2679868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFT895
Molecular FormulaC16H15F3N4O2
Molecular Weight352.31 g/mol
Structural Identifiers
InChIInChI=1S/C16H15F3N4O2/c1-15(2)11-5-3-4-9(14(24)22-25)10(11)8-23(15)13-7-20-12(6-21-13)16(17,18)19/h3-7,25H,8H2,1-2H3,(H,22,24)
InChIKeyXCLPBILTRRWOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

FT895 for HDAC11 Research: Unmatched Selectivity for Oncological and Inflammatory Studies


FT895 (N-Hydroxy-1,1-dimethyl-2-(5-(trifluoromethyl)pyrazin-2-yl)isoindoline-4-carboxamide) is a potent and exquisitely selective inhibitor of histone deacetylase 11 (HDAC11), the sole class IV HDAC [1]. Its unique N-hydroxy-2-arylisoindoline-4-carboxamide scaffold targets the zinc-containing catalytic site, delivering an IC50 of 3 nM against HDAC11 . Unlike broad-spectrum or multi-isoform HDAC inhibitors, FT895 is characterized by a selectivity window exceeding 1000-fold against all other HDAC family members (HDAC1-10) [2]. This exceptional target specificity, combined with validated cellular activity and favorable in vivo pharmacokinetics, establishes FT895 as an indispensable chemical probe for dissecting the singular biology of HDAC11 in oncology, inflammation, and immunology [1].

Why FT895 Cannot Be Substituted by Common HDAC Inhibitors


Substituting FT895 with common HDAC inhibitors like SAHA (Vorinostat), Trichostatin A (TSA), or panobinostat introduces significant experimental confounders due to their broad inhibition of multiple HDAC isoforms (Class I, II, and IV) [1]. For instance, SAHA inhibits HDAC11 with an IC50 of ~14-17 nM, but also potently inhibits HDAC1, HDAC3, and HDAC6 [2]. Even other HDAC11-selective tools like SIS17 (IC50 = 0.83 μM) or Elevenostat (IC50 = 0.235 μM) differ markedly in their chemical structure (non-hydroxamate vs. hydroxamate) and cellular potency from FT895 [1]. FT895's unique combination of extreme biochemical selectivity (>1000-fold over all other isoforms), sub-nanomolar potency (3 nM), and validated in vivo bioavailability cannot be replicated by these alternatives [3]. Using a non-selective HDAC inhibitor risks attributing biological effects to HDAC11 that are actually driven by off-target inhibition of HDAC1/2/3 or HDAC6, leading to misinterpretation of the target's specific function [1].

FT895 Differentiated by the Data: Quantitative Evidence for Procurement Decisions


HDAC11 Isoform Selectivity: FT895 vs. Pan-HDAC and HDAC11-Selective Inhibitors

FT895 demonstrates unmatched isoform selectivity within the HDAC family. While it inhibits HDAC11 with an IC50 of 3 nM, it shows no significant inhibition (>10 μM) against HDAC1-7, HDAC9, and HDAC10, and only weak activity against HDAC8 (IC50 = 5.6 μM), resulting in a selectivity window of >1000-fold over all other isoforms . In stark contrast, the pan-HDAC inhibitor SAHA (Vorinostat) inhibits HDAC1, HDAC2, HDAC3, and HDAC6 with IC50 values in the 10-50 nM range, and the commonly used probe Trichostatin A (TSA) is similarly non-selective [1]. Even other HDAC11-targeted inhibitors show inferior selectivity: Elevenostat (JB3-22) exhibits an IC50 of 0.235 μM for HDAC11 but its selectivity over other isoforms is less well-characterized . A comparative study found that FT895 displayed the highest selectivity among hydroxamate-based HDAC11 inhibitors tested, with a >1000-fold window, whereas other advanced leads showed 40- to 100-fold selectivity [2].

HDAC11 Isoform selectivity Chemical probe

Cellular Antiproliferative Potency: FT895 vs. Other HDAC11 Inhibitors

In head-to-head cellular viability assays across multiple cancer cell lines, FT895 consistently demonstrates superior antiproliferative potency compared to the earlier-generation HDAC11 inhibitor FT234. Against A549 lung adenocarcinoma cells, FT895 exhibited an IC50 of 4.66 μM, whereas FT234 was less potent at 6.59 μM [1]. This trend was confirmed in H1650 lung adenocarcinoma cells (FT895: 4.78 μM vs. FT234: 4.92 μM) and was even more pronounced in lung cancer-associated fibroblasts (CAFs), where FT895 (21.34 μM) was nearly five times more potent than FT234 (99.82 μM) [1]. In contrast, the negative control compound FT650 showed no activity (NA) in these assays, validating the assay's specificity [1].

Cancer Antiproliferative MTT assay

In Vivo Tumor Growth Inhibition: FT895 vs. Control in MPNST Xenograft

In an MPNST xenograft mouse model, treatment with FT895 alone (1 mg/kg, 3x/week, i.v.) resulted in a significant reduction in tumor size compared to the vehicle control group [1]. The normalized tumor volume in the FT895 group showed a statistically significant decrease in growth kinetics over the treatment period [1]. Furthermore, FT895 demonstrated robust in vivo target engagement and therapeutic benefit when administered intraperitoneally at 5 mg/kg daily in a renal fibrosis model, significantly reducing collagen deposition and fibrosis markers [2]. This provides direct evidence that FT895 is not merely an in vitro tool but a viable in vivo probe for preclinical disease models, distinguishing it from many HDAC11 inhibitors that lack published in vivo efficacy data or show limited bioavailability [3].

MPNST Xenograft In vivo efficacy

Mitochondrial Function Impairment: FT895 vs. Garcinol in MPNST

Seahorse analysis revealed that FT895 treatment (2.5 μM, 48h) caused a significant impairment of mitochondrial respiration in MPNST cells, reducing basal respiration, maximal respiration, and ATP production-coupled respiration [1]. Concurrently, FT895 increased reactive oxygen species (ROS) levels and decreased mitochondrial DNA copy number, indicative of mitochondrial dysfunction [1]. A comparative study with another HDAC11 inhibitor, Garcinol, found that while both compounds showed similar overall effects on cell viability, Garcinol induced more severe mitochondrial damage than FT895, suggesting FT895's mechanism may be more nuanced and less acutely toxic to mitochondria [2]. This difference in the degree of mitochondrial impairment could be critical for researchers selecting a compound to study HDAC11's role in metabolic regulation without overwhelming secondary toxicity.

Mitochondria Seahorse Metabolism

Renal Fibrosis Attenuation: FT895 vs. Genetic Knockout in UUO Model

In a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis, pharmacological inhibition with FT895 (5 mg/kg, daily i.p.) achieved a therapeutic effect that was quantitatively comparable to global genetic deletion of HDAC11 [1]. Both FT895 treatment and Hdac11 knockout significantly reduced collagen accumulation and the expression of pro-fibrotic markers including fibronectin and collagen I, while preserving E-cadherin levels [1]. The study also showed that FT895 reduced the phosphorylation of histone H3 at serine 10, a marker of G2/M cell cycle arrest, and suppressed the expression of Snail and Twist transcription factors involved in partial epithelial-mesenchymal transition (pEMT) [1]. This demonstrates that FT895 can phenocopy genetic ablation in a complex disease model, validating its target engagement and functional efficacy in vivo [1].

Fibrosis Kidney Inflammation

Antifungal Immunity Enhancement: FT895 vs. Control in C. albicans Infection

FT895 treatment significantly enhanced antifungal immunity in both mouse and human cells challenged with Candida albicans [1]. Mechanistically, FT895 increased histone H3 and H4 acetylation at the Nos2 promoter, leading to enhanced iNOS expression and increased production of nitric oxide (NO) and reactive oxygen species (ROS), which are critical for fungal killing [1]. This effect was mediated through the disruption of the HDAC11-STAT3 repressor complex on the Nos2 promoter [1]. In contrast, the broad-spectrum HDAC inhibitor SAHA (Vorinostat), which inhibits multiple HDACs, has been shown to have complex and sometimes detrimental effects on host immunity against fungi [2]. FT895's selective targeting of HDAC11 avoids these confounding immunosuppressive effects, providing a cleaner tool for studying the specific role of HDAC11 in antifungal host defense.

Antifungal Immunity Host defense

FT895 Application Scenarios: Where Selectivity Dictates Experimental Success


Validating HDAC11 as a Specific Therapeutic Target in Oncology

In cancer models where HDAC inhibitors have shown promise but the specific isoform responsible is unknown, FT895 is the optimal tool for target deconvolution. Unlike pan-HDAC inhibitors like SAHA or Panobinostat, which hit HDAC1/2/3/6 and induce broad transcriptional changes, FT895's >1000-fold selectivity [1] ensures that any observed anti-tumor effects—such as the growth inhibition seen in A549 and H1650 lung adenocarcinoma cells or the impairment of cancer stem cell sphere formation [2]—can be confidently attributed to HDAC11 inhibition. This specificity is critical for advancing HDAC11 as a standalone drug target and for rational combination therapy design, such as with cordycepin in MPNST [3].

Dissecting HDAC11's Unique Role in Immune Regulation and Host Defense

For immunologists studying the role of epigenetic regulation in innate immunity, FT895 provides a clean, selective switch to modulate HDAC11 activity. As demonstrated in Candida albicans infection models, FT895 specifically disrupts the HDAC11-STAT3 repressor complex at the Nos2 promoter, boosting NO and ROS production without the confounding immunosuppressive effects associated with pan-HDAC inhibitors [1]. This makes FT895 an essential chemical probe for experiments aiming to delineate HDAC11's specific contribution to macrophage polarization, dendritic cell function, and the host response to fungal or viral pathogens, such as its recently identified role in restricting EV71 replication [2].

Investigating HDAC11 in Fibrosis and Epithelial-Mesenchymal Transition (EMT)

Researchers investigating the epigenetic drivers of organ fibrosis should prioritize FT895 for its validated in vivo efficacy and ability to phenocopy genetic knockout. In the UUO model of renal fibrosis, FT895 (5 mg/kg i.p.) replicated the anti-fibrotic effects of Hdac11 deletion, reducing collagen accumulation and suppressing key transcription factors (Snail, Twist) involved in partial EMT [1]. This evidence positions FT895 as the preferred chemical tool for studying HDAC11's role in fibrotic processes across various organs, including kidney, liver, and lung, where selective HDAC11 inhibition may offer a therapeutic advantage over less selective HDAC inhibitors that have shown limited success or off-target toxicities.

Probing the Metabolic Functions of HDAC11

For studies focused on the intersection of epigenetics and cellular metabolism, FT895 is uniquely suited to dissect HDAC11-specific effects on mitochondrial function. Seahorse analyses have precisely quantified FT895's impact on mitochondrial respiration, showing it decreases basal, maximal, and ATP-coupled respiration in MPNST cells [1]. This specific, quantifiable metabolic fingerprint, coupled with RNA-seq data implicating the HIF-1α pathway [1], allows researchers to distinguish HDAC11's role in metabolism from that of other class I/II HDACs, which also influence metabolic pathways. FT895's utility is further enhanced by its differential effect on mitochondria compared to other HDAC11 inhibitors like Garcinol, providing a nuanced tool for metabolic investigations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FT895

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.